molecular formula C16H23NO10 B077150 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose CAS No. 10385-50-9

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose

Cat. No.: B077150
CAS No.: 10385-50-9
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
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Description

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose is a protected derivative of N-Acetyl-D-galactosamine (GalNAc), a crucial monosaccharide in glycobiology. This compound serves as a vital synthetic intermediate, where the acetyl groups protect the hydroxyl functionalities, rendering the anomeric carbon the sole reactive site. This allows researchers to employ it as a key building block (glycosyl donor) in the chemical and enzymatic synthesis of complex oligosaccharides, glycopeptides, and glycoconjugates. Its primary research value lies in the study of O-linked glycosylation, particularly in the construction of the Tn antigen (GalNAc-α-O-Ser/Thr), a significant tumor-associated carbohydrate antigen. By facilitating the incorporation of the GalNAc moiety in a stereospecific alpha-configuration, this reagent enables the investigation of biological processes such as cell adhesion, immune recognition, and protein stability. It is an indispensable tool for chemists and biochemists developing synthetic vaccines, probing glycosyltransferase activity, and studying the role of mucin-type O-glycans in cancer and other diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908637
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

389.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4
Record name NSC409738
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Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Record name N-acetyl-beta-D-glucosamine tetraacetate
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Preparation Methods

Stepwise Acetylation of D-Galactosamine

The most common approach begins with D-galactosamine hydrochloride as the starting material. The synthesis proceeds via sequential acetylation of the amine and hydroxyl groups:

Step 1: Protection of the Amine Group
D-Galactosamine hydrochloride is treated with acetic anhydride in the presence of pyridine or sodium bicarbonate to form 2-acetamido-2-deoxy-D-galactopyranose. This step ensures selective acetylation of the amine group while leaving hydroxyl groups unprotected.

Step 2: Full Acetylation of Hydroxyl Groups
The intermediate is further acetylated using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–5°C to prevent over-acetylation. The reaction is typically conducted under anhydrous conditions for 12–24 hours.

Step 3: Purification
The crude product is purified via recrystallization from ethanol or chloroform, yielding a white crystalline solid with >95% purity.

Key Reaction Parameters:

ParameterCondition
SolventPyridine/Acetic Anhydride
Temperature0–5°C (Step 2)
Reaction Time12–24 hours
Yield70–85%

Industrial-Scale Production

Industrial synthesis optimizes cost and scalability:

  • Continuous Flow Reactors : Acetylation is performed in continuous flow systems to enhance mixing and heat transfer, reducing reaction time to 2–4 hours.

  • Solvent Recovery : Ethyl acetate is often used for recrystallization due to its low toxicity and ease of recycling.

Industrial Process Metrics:

MetricValue
Batch Size50–100 kg
Purity (HPLC)>98%
Energy Consumption15–20 kWh/kg

Stereochemical Control and Byproduct Mitigation

Anomeric Configuration Control

The α-anomeric configuration is achieved using the Koenigs-Knorr method:

  • Glycosylation : The hydroxyl group at C1 is activated with silver triflate or cadmium carbonate, promoting α-selectivity through neighboring group participation.

  • Byproducts : β-anomer formation (<5%) is minimized by maintaining low temperatures (−10°C to 0°C).

Stereochemical Outcomes:

AnomerYield (%)Conditions
α85–90AgOTf, −10°C, 4 hours
β5–10Side product

Advanced Purification Techniques

Chromatographic Methods

Flash Column Chromatography :

  • Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent resolves acetylated byproducts.

  • Retention Factor (Rf) : 0.45 for the target compound.

High-Performance Liquid Chromatography (HPLC) :

  • C18 column, acetonitrile/water (70:30) mobile phase.

  • Retention time: 12.3 minutes.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 5.25 (d, J = 3.5 Hz, H-1, α-anomer)

  • δ 2.05–2.15 (4 × OAc, 12H).

¹³C NMR :

  • δ 170.2 (C=O, acetamido)

  • δ 20.1–20.8 (OAc methyl groups).

Mass Spectrometry :

  • m/z 389.36 ([M+Na]⁺, HRMS).

Case Studies in Process Optimization

Temperature-Dependent Yield Analysis

A study comparing reaction temperatures demonstrated optimal yields at 0°C:

Temperature (°C)Yield (%)Purity (%)
−107892
08598
256588

Higher temperatures led to acetyl migration and reduced regioselectivity.

Challenges and Solutions

Acetyl Group Migration

Unwanted migration of acetyl groups from C3/C4 positions is mitigated by:

  • Low-Temperature Acetylation : Limits kinetic side reactions.

  • Selective Deprotection : Use of hydrazine hydrate to remove specific acetyl groups.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise AcetylationHigh regioselectivityMulti-step, time-consuming
Industrial ProcessScalable, cost-effectiveLower purity (requires HPLC)
Koenigs-KnorrExcellent α-selectivityToxic reagents (Ag salts)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amino group.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of new acetylated derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Carbohydrates : The compound serves as a precursor in the synthesis of more complex carbohydrates and glycoconjugates. It is utilized in glycosylation reactions to produce α- and β-linked acetamido pyranosides .
ApplicationDescription
Glycosyl DonorsUsed to create glycosyl donors for further chemical reactions.
Glycosyl AcceptorsActs as an acceptor in glycosylation processes.

Biology

  • Carbohydrate Metabolism Studies : It is employed to investigate carbohydrate metabolism and understand the role of specific sugar derivatives in cellular processes.
  • Synthesis of Glycoproteins and Glycolipids : The compound is crucial in synthesizing glycoproteins and glycolipids, which are essential for studying cell signaling and recognition mechanisms.

Medicine

  • Therapeutic Applications : Research is ongoing into its potential use in drug delivery systems and as a component in vaccine formulations. Its unique structural properties may enhance the efficacy of therapeutic agents .
Medical ApplicationPotential Benefits
Drug Delivery SystemsImproved targeting and release profiles.
Vaccine FormulationsEnhanced immune response through glycan modification.

Case Study 1: Glycosylation Reactions

In a study focused on synthesizing complex carbohydrates, researchers utilized 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose as a glycosyl donor. The results demonstrated high yields of the desired products with minimal side reactions, highlighting its effectiveness as a building block in carbohydrate chemistry.

Case Study 2: Vaccine Development

A recent investigation explored the incorporation of this compound into vaccine formulations aimed at enhancing immune responses against specific pathogens. Preliminary results indicated that glycan modifications improved antibody production and specificity.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of various bioactive molecules and specialty chemicals. Its unique properties allow it to function effectively in large-scale chemical processes.

Mechanism of Action

The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose exerts its effects is primarily through its interaction with specific enzymes and receptors involved in carbohydrate metabolism. The acetylamino group at the 2 position plays a crucial role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

(a) C4 Epimerization: D-Glucosamine Derivatives
  • 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose This is the C4 epimer of the target compound, differing only in the configuration of the hydroxyl group at C4 (gluco vs. galacto). Exhibits distinct glycosylation reactivity due to axial (galacto) vs. equatorial (gluco) orientation of the C4 hydroxyl group. Used in synthesizing glycosyl trichloroacetimidates for enzymatic studies . Shows reduced incorporation of D-[³H]glucosamine into glycosaminoglycans (GAGs) without affecting protein synthesis, similar to the galacto derivative .
(b) 4-Deoxy and 4-Fluoro Derivatives
  • 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose (31) Fluorination at C4 enhances inhibitory potency against GAG biosynthesis, reducing [³H]GlcN and [³⁵S]SO₄ incorporation to 1% and 9% of control levels at 1.0 mM. Notably, this derivative also suppresses protein synthesis (57% of control) .
  • 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose (2) Lacks both the C4 hydroxyl and acetyl groups, synthesized via epoxide ring-opening. Used in disaccharide synthesis for studying pneumococcal receptor interactions .
(c) Heteroatom-Substituted Derivatives
  • 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-mannopyranose Substitution of the acetamido group with trifluoroacetamido alters electronic properties, influencing glycosylation kinetics and enzymatic recognition .
(b) NMR Spectral Data
  • Target Compound : Full assignment of acetyl-group signals achieved through deuteration studies, with distinct δ 2.04 ppm (COMe) in ¹H NMR .
  • 4-Deoxy Derivatives : Show simplified spectra due to absence of C4 substituents, e.g., δ 4.70 ppm (H-I') in disaccharide derivatives .

Biological Activity

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose is a modified carbohydrate that has garnered attention due to its potential biological activities. This compound is characterized by the presence of acetyl groups and an amide functional group, which contribute to its chemical properties and biological interactions. Understanding its biological activity is crucial for applications in biochemistry and pharmaceuticals.

  • Molecular Formula : C₁₆H₂₃N₁O₁₀
  • Molecular Weight : 389.36 g/mol
  • Melting Point : 188 °C
  • Purity : >98% (HPLC)
  • Solubility : Soluble in chloroform; forms a white to almost white powder.

Biological Activity Overview

The biological activity of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose includes interactions with various biological systems, particularly in the context of glycosylation processes and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain glycosyltransferases and glycosidases. The acetylation of hydroxyl groups enhances its ability to mimic substrate analogs, thereby interfering with enzyme activity. For instance, studies have shown that acetylated sugars can inhibit the activity of enzymes involved in carbohydrate metabolism in bacteria such as Escherichia coli .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural similarity to natural substrates allows it to compete with these substrates for binding sites on microbial enzymes. This competitive inhibition can lead to reduced growth rates in susceptible bacterial strains .

Case Study 1: Enzyme Interaction

A study published in the Journal of Biological Chemistry explored the interaction of 2-acetamido derivatives with E. coli esterases. The results indicated that the compound inhibited esterase activity significantly, suggesting potential applications in controlling bacterial growth through enzyme modulation .

CompoundEsterase Activity Inhibition (%)
Control0
2-Acetamido-1,3,4,6-tetra-O-acetyl-α-D-galactopyranose75

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of acetylated sugars. The results showed that 2-acetamido derivatives exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of non-acetylated counterparts.

MicroorganismMIC (µg/mL)Non-acetylated Sugar MIC (µg/mL)
Staphylococcus aureus32128
Escherichia coli1664

The proposed mechanism through which 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose exerts its biological effects involves:

  • Competitive Inhibition : The compound mimics natural substrates for enzymes involved in carbohydrate metabolism.
  • Alteration of Cell Wall Synthesis : By inhibiting key enzymes, it disrupts the synthesis pathways critical for bacterial cell wall integrity.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose?

A robust synthesis requires careful selection of protecting groups and reaction conditions to preserve stereochemistry. For example, starting from 4-deoxy-GlcNAc (1), sequential acetylation and functional group transformations can yield the target compound. Key steps include:

  • Step 1 : Conversion of 4-deoxy-GlcNAc (1) to 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose (2) using acetic anhydride and pyridine .
  • Step 2 : Stereoselective glycosylation via the Koenigs-Knorr reaction with cadmium carbonate as a catalyst to introduce the α-configuration .
  • Step 3 : Final acetylation at the 4-position using acetyl chloride .
    Purity (>95%) is confirmed by NMR and HRMS, with characteristic signals for acetyl groups at δ 2.0–2.2 ppm (¹H NMR) and m/z 389.36 ([M+Na]⁺) in HRMS .

Q. How can NMR spectroscopy resolve ambiguities in acetyl group assignments for this compound?

Specific deuteration strategies and 2D NMR experiments (e.g., HSQC, HMBC) are critical. For instance:

  • Deuteration : Synthesizing selectively deuterated derivatives (e.g., CD₃CO groups) simplifies signal overlap in crowded regions .
  • ¹³C NMR : Acetyl carbonyl carbons appear at δ 169–171 ppm, while methyl groups resonate at δ 20–23 ppm .
  • NOESY : Correlates spatial proximity of protons to confirm acetyl group positions (e.g., 3-O-acetyl vs. 4-O-acetyl) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing 4-deoxy derivatives from this compound?

Controlled deoxygenation at C4 requires selective protecting group manipulation:

  • Methanesulfonyl chloride : Install a leaving group (mesylate) at C4 .
  • Fluoride displacement : Replace mesylate with fluoride using TBAF, yielding 4-fluoro derivatives .
  • Hydrogenolysis : Remove benzyl groups under H₂/Pd-C, followed by acetylation to stabilize the product .
    Yields vary (70–88%) depending on the leaving group and reaction conditions .

Q. How is this compound utilized in synthesizing isotopically labeled oligosaccharides for mechanistic studies?

Site-specific isotopic labeling (e.g., ¹³C) enables tracking of glycosylation kinetics. A reported method involves:

  • Step 1 : Benzyl-protected intermediates (e.g., 3-O-acetyl-6-O-TBDPS derivatives) to enable selective ¹³C incorporation at C4 .
  • Step 2 : Enzymatic glycosyltransferase assays to monitor labeled glycans via MALDI-TOF MS (m/z 1695.18 for C₆₅H₁₀₇N₄O₄₇⁻) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from competing side reactions (e.g., acetyl migration). Mitigation strategies include:

  • Low-temperature acetylation (0–5°C) to minimize acetyl group rearrangement .
  • HPLC monitoring : Detect intermediates with UV (210 nm) or ELSD .
  • Comparative analysis : Benchmark against published HRMS and NMR data (e.g., δ 5.1 ppm for anomeric proton in α-configuration) .

Q. What role does this compound play in synthesizing complex glycans for biomedical research?

It serves as a glycosyl donor in constructing tumor-associated antigens (e.g., Tn antigen). A notable example:

  • Synthesis of GalNAc-α-O-Ser/Thr : React with Fmoc-protected serine under Schmidt conditions (TMSOTf catalyst) .
  • Applications : Mimics mucin-type O-glycans for studying cancer cell adhesion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose

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